1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-

Description

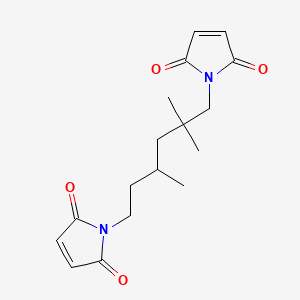

Structure

3D Structure

Properties

IUPAC Name |

1-[6-(2,5-dioxopyrrol-1-yl)-3,5,5-trimethylhexyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-12(8-9-18-13(20)4-5-14(18)21)10-17(2,3)11-19-15(22)6-7-16(19)23/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCDLHVXAXBMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C(=O)C=CC1=O)CC(C)(C)CN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885790 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

39979-46-9 | |

| Record name | BMI-TMH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39979-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039979469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(2,2,4-trimethylhexane-1,6-diyl)bis-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 1,1’-(2,2,4-trimethyl-1,6-hexanediyl)bis- typically involves the reaction of maleic anhydride with 2,2,4-trimethyl-1,6-hexanediamine . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene, under reflux . The product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1,1’-(2,2,4-trimethyl-1,6-hexanediyl)bis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1,1’-(2,2,4-trimethyl-1,6-hexanediyl)bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1,1’-(2,2,4-trimethyl-1,6-hexanediyl)bis- involves its interaction with specific molecular targets and pathways . It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect various cellular processes and pathways .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 39979-46-9 .

- IUPAC Name : 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-.

- Molecular Formula : C₁₇H₂₂N₂O₄.

- Molecular Weight : 318.37 g/mol .

- Synonyms: BMI-TMH, N,N'-(2,2,4-Trimethylhexamethylene)bismaleimide .

Structural Features :

The compound is a bismaleimide derivative with a branched 2,2,4-trimethylhexane spacer connecting two maleimide moieties. This branching introduces steric hindrance and alters electronic properties compared to linear analogs .

Applications :

Primarily used in high-performance thermosetting polymers, such as polyimides, due to its thermal stability and crosslinking capability .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Properties of Bismaleimide Derivatives

*Inferred from branched structure.

Key Differences and Functional Implications

Spacer Branching vs. Linear Chains

- Target Compound : The 2,2,4-trimethylhexane spacer introduces steric hindrance, reducing molecular flexibility and enhancing thermal stability. This makes it suitable for rigid, high-temperature polymer matrices .

- 1,6-Bismaleimidohexane : Linear hexane spacer increases chain flexibility, favoring applications in elastomers or biocompatible materials .

Solubility and Reactivity

- The target compound’s branched structure likely reduces solubility in polar solvents compared to linear analogs like 1,6-Bismaleimidohexane (soluble in chloroform) .

- Shorter spacers (e.g., 1,4-Bismaleimidobutane) exhibit higher reactivity due to reduced steric effects, enabling faster crosslinking .

Thermal Performance

- Target Compound : Branched spacers improve thermal degradation resistance. For example, polyamides derived from 2,2,4-trimethylhexanediamine (a related diamine) show superior heat resistance compared to linear analogs .

- 1,6-Bismaleimidohexane : Lower melting point (144°C) suggests reduced thermal stability in polymers .

Research Findings and Industrial Relevance

Biological Activity

1H-Pyrrole-2,5-dione, specifically the compound 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-, is a derivative of pyrrole that has garnered attention for its potential biological activities. This article examines the synthesis, structural properties, and biological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis- is C17H22N2O4. The compound features a pyrrole ring structure that contributes to its reactivity and interaction with biological systems. Understanding the chemical properties is crucial for predicting its biological activity.

Synthesis

The synthesis of pyrrole derivatives often involves the reaction of maleic anhydride with various amines. For instance, derivatives of 1H-Pyrrole-2,5-dione can be synthesized through cyclocondensation reactions involving substituted amidrazones and maleic anhydride. This method allows for the formation of compounds with diverse side chains that can influence biological activity .

Antitumor Activity

Research indicates that certain pyrrole derivatives exhibit significant antitumor properties. For example, studies have shown that modified pyrrole compounds can inhibit the growth of various cancer cell lines by interacting with epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR2). The stability of these interactions suggests potential for development as targeted cancer therapies .

Table 1: Antitumor Activity of Pyrrole Derivatives

| Compound | Cell Line Tested | GI50 (M) | Observations |

|---|---|---|---|

| 2a | HCT-116 | 1.0 × 10⁻⁸ | Significant inhibition |

| 2a | SW-620 | 1.6 × 10⁻⁸ | Effective against colon cancer |

| 2a | Colo-205 | 1.0 × 10⁻⁸ | Low toxicity observed |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrrole derivatives have also been studied extensively. Compounds derived from amidrazones have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests that pyrrole derivatives could serve as potential therapeutic agents in inflammatory diseases .

Table 2: Anti-inflammatory Activity of Pyrrole Derivatives

| Compound | Cytokine Inhibition (%) | Cell Type Tested |

|---|---|---|

| 2a | >70% | PBMCs |

| 2b | >65% | PBMCs |

| 2c | >60% | PBMCs |

The proposed mechanism for the biological activity of these compounds involves their ability to intercalate into lipid bilayers and form stable complexes with target receptors. This interaction alters membrane dynamics and influences signaling pathways associated with cell proliferation and inflammation .

Case Studies

In a notable study involving chemically induced colon cancer in rats, the administration of specific pyrrole derivatives resulted in a marked reduction in tumor growth. This highlights their potential application in therapeutic settings for cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and characterization techniques for 1H-Pyrrole-2,5-dione derivatives?

- Methodology : Synthesis typically involves cyclocondensation reactions using maleic anhydride precursors or functionalized amines. For example, thermal dimerization of substituted maleimides under inert atmospheres (e.g., nitrogen) at 120–150°C yields bis-pyrrole-diones. Post-synthesis, characterize products via NMR (1H/13C), FT-IR (to confirm carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (to verify molecular ion peaks). Purity assessment requires HPLC with UV detection (λ = 254 nm) .

Q. How are thermodynamic properties (e.g., reaction enthalpy, Gibbs free energy) experimentally determined for this compound?

- Methodology : Use calorimetry (e.g., differential scanning calorimetry) to measure ΔrH° (enthalpy of reaction). Gas-phase thermochemistry can be derived via mass spectrometry coupled with collision-induced dissociation. Computational methods (e.g., DFT with B3LYP/6-31G*) validate experimental data. Reference NIST Chemistry WebBook for benchmark values .

Q. What safety protocols are critical when handling 1H-Pyrrole-2,5-dione derivatives?

- Methodology : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers. Refer to GHS hazard classifications (e.g., acute toxicity, skin irritation) for risk mitigation .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodology : Apply a central composite design to evaluate variables (temperature, catalyst concentration, reaction time). Use ANOVA to identify significant factors. For instance, a 3-factor DoE revealed that temperature (p < 0.01) and molar ratio (p < 0.05) critically impact yield. Optimize via response surface methodology (RSM) to achieve >90% purity .

Q. How to resolve contradictions in thermodynamic data reported across studies?

- Methodology : Cross-validate using high-level ab initio calculations (e.g., CCSD(T)/CBS) to reconcile discrepancies in ΔrG° or ΔrH°. Replicate experiments under standardized conditions (e.g., 25°C, 1 atm). Compare with NIST-curated data and assess instrumental calibration (e.g., calorimeter accuracy ±1%) .

Q. What methodologies elucidate the biochemical activity of this compound as a phospholipase inhibitor?

- Methodology : Conduct in vitro enzyme assays with purified phospholipase C (PLC) or A2 (PLA2). Measure inhibition via fluorescence-based substrates (e.g., phosphatidylinositol-4,5-bisphosphate hydrolysis). Use IC50 values and Lineweaver-Burk plots to determine competitive/non-competitive inhibition. Validate with intracellular Ca²⁺ monitoring using Fura-2 AM .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

- Methodology : Employ density functional theory (DFT) to model transition states and activation barriers. Simulate reaction pathways (e.g., Suzuki-Miyaura coupling) using Gaussian09 with solvation models (IEFPCM). Compare HOMO/LUMO profiles to predict electrophilic/nucleophilic sites. Validate with kinetic isotope effect (KIE) studies .

Q. What experimental approaches identify intermediates in the degradation pathways of this compound?

- Methodology : Use time-resolved FT-IR or LC-MS/MS to track degradation products under accelerated conditions (e.g., UV exposure, acidic/basic hydrolysis). Isotope labeling (e.g., ¹³C) aids in mapping fragmentation patterns. Pair with DFT-based mechanistic studies to propose plausible degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.